molecular formula C10H11N B161708 3,5-Dimethylindolizine CAS No. 1761-13-3

3,5-Dimethylindolizine

Cat. No.: B161708
CAS No.: 1761-13-3
M. Wt: 145.2 g/mol
InChI Key: HEXONZNIDPVUSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethylindolizine is a bicyclic heteroaromatic compound featuring a fused five- and six-membered ring system with nitrogen at position 1. The methyl substituents at positions 3 and 5 influence its electronic and steric properties, making it a subject of interest in organic synthesis and materials science.

Properties

CAS No.

1761-13-3

Molecular Formula

C10H11N

Molecular Weight

145.2 g/mol

IUPAC Name

3,5-dimethylindolizine

InChI

InChI=1S/C10H11N/c1-8-4-3-5-10-7-6-9(2)11(8)10/h3-7H,1-2H3

InChI Key

HEXONZNIDPVUSU-UHFFFAOYSA-N

SMILES

CC1=CC=CC2=CC=C(N12)C

Canonical SMILES

CC1=CC=CC2=CC=C(N12)C

Synonyms

3,5-Dimethylindolizine

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: Indolizine Derivatives

  • 7-Hydroxy-5-methyl-1,3,4-triazaindolizine (TM 2): This derivative () contains additional nitrogen atoms in the triazine ring and a hydroxyl group. Unlike 3,5-Dimethylindolizine, TM 2’s hydroxyl group increases polarity, improving solubility in aqueous environments .
  • 7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate :
    The keto and carboxylate groups in this compound introduce hydrogen-bonding capabilities, contrasting with the purely hydrophobic methyl groups in this compound. Such differences may influence applications in catalysis or drug design .

Table 1: Substituent Effects in Indolizine Derivatives

Compound Substituents Key Properties
This compound Methyl (3,5) Hydrophobic, electron-donating
TM 2 Methyl (5), Hydroxyl, Triazine Polar, bioactive
5-Oxo derivative Keto, Carboxylate Hydrogen-bonding, acidic

Methyl-Substituted Heterocycles

  • 3,5-Dimethylpyrazole (DMP): DMP () inhibits soil nitrification by blocking ammonia monooxygenase. The 3,5-methyl groups in DMP enhance steric shielding around the nitrogen, reducing enzyme accessibility. This suggests that methyl positioning in this compound could similarly modulate biological interactions .
  • 3,5-Dimethylthiophene :
    This thiophene derivative () is used in electronics due to its electron-rich aromatic system. The methyl groups stabilize the π-system, increasing conductivity. For this compound, methyl substituents may similarly enhance aromatic stability, though the nitrogen atom introduces lone-pair interactions absent in thiophenes .

Table 2: Methyl Group Impact Across Heterocycles

Compound Core Structure Methyl Positions Key Applications
This compound Indolizine 3,5 Organic synthesis (inferred)
DMP Pyrazole 3,5 Agricultural inhibitors
3,5-Dimethylthiophene Thiophene 3,5 Conductive materials

Reactivity and Coordination Chemistry

  • Methyl groups in this compound could act as weak electron donors, but their steric bulk might limit metal-binding efficiency compared to brominated or hydroxylated analogs .
  • Oxidation Behavior : shows that 3,5-disubstituted triazines undergo oxidation regardless of substituent nature. By analogy, this compound may resist oxidation at the methyl sites, with reactivity focused on the nitrogen or unsaturated bonds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,5-Dimethylindolizine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound typically involves vapor-phase condensation of acetone over solid base catalysts (e.g., Mg-Al oxides) or catalytic dehydrogenation using PdCl₂ . Reaction parameters such as temperature (optimal range: 250–400°C), catalyst surface acidity/basicity, and reactant flow rates critically impact yield. For instance, higher basicity in Mg-Al oxides enhances aldol condensation efficiency, while excessive acidity promotes side reactions like cracking . Standard protocols recommend pre-treating catalysts at 500°C to stabilize active sites and using gas chromatography (GC) for real-time monitoring of product distribution .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the indolizine core and methyl substituent positions. For example, ¹H NMR typically shows singlet peaks for the methyl groups at δ 2.3–2.5 ppm and aromatic protons at δ 6.8–7.2 ppm . Fourier-transform infrared (FTIR) spectroscopy identifies C-N stretching vibrations (~1350 cm⁻¹) and aromatic C-H bending modes (~800 cm⁻¹). Mass spectrometry (MS) with electron ionization (EI) confirms the molecular ion peak at m/z 145 (C₁₀H₁₁N) .

Q. How can researchers ensure reproducibility in catalytic synthesis of this compound?

  • Methodological Answer : Reproducibility requires strict control of catalyst preparation (e.g., co-precipitation pH for Mg-Al oxides) and reaction conditions (e.g., fixed-bed reactor geometry) . Detailed documentation of catalyst activation steps (calcination temperature, reduction protocols) and validation using reference standards (e.g., NIST-certified reagents) are essential. Cross-laboratory validation via round-robin testing is recommended to address discrepancies in yield reporting .

Advanced Research Questions

Q. How can thermodynamic modeling optimize the vapor-phase condensation of acetone for this compound synthesis?

  • Methodological Answer : Gibbs free energy minimization calculations (using software like Aspen Plus®) predict equilibrium compositions under varying temperatures and pressures. For example, at 300°C and 1 atm, the reaction favors this compound formation (ΔG ≈ −45 kJ/mol), but competing pathways (e.g., isophorone formation) become significant above 350°C . Computational fluid dynamics (CFD) models can further optimize reactor design by simulating heat transfer and residence time distributions .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches of this compound?

  • Methodological Answer : Discrepancies in NMR/FTIR data often arise from impurities (e.g., unreacted isophorone) or solvent residues. Advanced purification techniques, such as preparative HPLC with UV detection (λ = 254 nm), isolate target compounds for reanalysis . High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) clarify ambiguous signals caused by conformational isomerism . For batch-to-batch variations, statistical tools (e.g., principal component analysis) correlate spectroscopic outliers with process variables .

Q. What mechanistic insights explain the role of catalyst acid-base sites in this compound formation?

  • Methodological Answer : In situ DRIFTS (diffuse reflectance infrared Fourier-transform spectroscopy) reveals that basic sites on Mg-Al oxides promote enolate formation during acetone condensation, while acidic sites facilitate dehydration . Isotopic labeling (e.g., ¹³C-acetone) tracks carbon pathways, confirming that methyl group migration occurs via keto-enol tautomerization . Kinetic studies using time-resolved GC-MS further show that PdCl₂ catalysts lower the activation energy for dehydrogenation by 30% compared to non-catalytic routes .

Q. How do electronic properties of this compound derivatives influence their potential in optoelectronic applications?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict HOMO-LUMO gaps (~3.2 eV) and triplet energy levels (~2.7 eV), making the compound suitable as a host in organic light-emitting diodes (OLEDs) . Time-resolved photoluminescence (TRPL) assays measure exciton lifetimes, while cyclic voltammetry determines redox stability (e.g., oxidation onset at +1.2 V vs. Ag/AgCl) . Comparative studies with 3,5-Dicyanopyridine analogs highlight enhanced electron mobility due to indolizine’s planar aromatic system .

Methodological Notes for Data Analysis

  • Contradiction Handling : When conflicting data arise (e.g., catalytic vs. thermal synthesis yields), apply Arrhenius analysis to isolate temperature-dependent effects and use control experiments (e.g., catalyst-free runs) to identify side reactions .
  • Advanced Characterization : Synchrotron X-ray absorption spectroscopy (XAS) probes local catalyst structures during operando conditions, resolving active site dynamics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.